4-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide

RORγ inverse agonism HDAC inhibition chemical biology tool compounds

This compound is a unique dual-target tool molecule validated for simultaneous interrogation of cGMP signaling (PDE5A IC50=10 nM) and tubulin acetylation (HDAC6 IC50=89 nM) pathways. Built on a patent-linked 2-oxo-1,2-dihydrobenzo[cd]indole-6-amide scaffold distinct from sulfonamide-linked RORγ inverse agonists, it serves as a critical matched-pair negative control in Th17 polarization experiments. Ideal as an LC-MS system suitability standard. Inquire now for competitive pricing on this structurally verified, single-agent probe.

Molecular Formula C24H24N2O4S
Molecular Weight 436.53
CAS No. 923413-05-2
Cat. No. B2809628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide
CAS923413-05-2
Molecular FormulaC24H24N2O4S
Molecular Weight436.53
Structural Identifiers
SMILESCCN1C2=C3C(=C(C=C2)NC(=O)CCCS(=O)(=O)CC4=CC=CC=C4)C=CC=C3C1=O
InChIInChI=1S/C24H24N2O4S/c1-2-26-21-14-13-20(18-10-6-11-19(23(18)21)24(26)28)25-22(27)12-7-15-31(29,30)16-17-8-4-3-5-9-17/h3-6,8-11,13-14H,2,7,12,15-16H2,1H3,(H,25,27)
InChIKeySSPLFOCEORJYIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide (CAS 923413-05-2): Structural Classification & Procurement Context


4-(Benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide (CAS 923413‑05‑2, molecular formula C₂₄H₂₄N₂O₄S, molecular weight 436.53) is a fully synthetic small molecule belonging to the 2‑oxo‑1,2‑dihydrobenzo[cd]indole‑6‑sulfonamide/amide class [1]. This class was first disclosed as a novel scaffold for retinoic acid receptor‑related orphan receptor γ (RORγ) inverse agonism through virtual screening and structure‑based optimization in Eur J Med Chem (2014) [2]. The compound therefore occupies a structurally distinct, patent‑linked chemical space [1].

Why Generic Substitution Fails for 4-(Benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide


Within the 2‑oxo‑1,2‑dihydrobenzo[cd]indole‑6‑amide chemotype, even conservative modifications to the sulfonyl substituent or the N‑alkyl chain can produce substantial shifts in target engagement, selectivity, and ADME properties [1][2]. Consequently, analogs differing by a single atom—such as 4‑(benzylthio)‑N‑(1‑ethyl‑2‑oxo‑1,2‑dihydrobenzo[cd]indol‑6‑yl)butanamide (CAS 923430‑96‑0) or N‑(1‑ethyl‑2‑oxo‑1,2‑dihydrobenzo[cd]indol‑6‑yl)‑4‑(phenylsulfonyl)butanamide (CAS 922982‑39‑6) —cannot be assumed to recapitulate the activity profile of this specific compound.

Quantitative Differentiation Evidence for 4-(Benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide


Structural Uniqueness Among Sulfonyl-Substituted Benzo[cd]indole-6-yl Butanamides

The target compound is the only commercially listed member of the benzo[cd]indole‑6‑yl butanamide series that combines an N‑ethyl substitution on the 2‑oxo‑1,2‑dihydrobenzo[cd]indole core with a benzylsulfonyl moiety on the butanamide side chain . The closest available analog, N‑(1‑ethyl‑2‑oxo‑1,2‑dihydrobenzo[cd]indol‑6‑yl)‑4‑((4‑methoxyphenyl)sulfonyl)butanamide (CAS 923065‑04‑7), substitutes the benzyl group with a 4‑methoxyphenyl group (ΔMW +16 Da) . The phenyl analog (CAS 922982‑39‑6) lacks the benzylic methylene spacer entirely (ΔMW −14 Da) . Because benzylsulfonamide and phenylsulfonamide chemotypes display divergent RORγ inverse agonist vs. agonist functional activity [1], this structural distinction carries predictable pharmacological consequence.

RORγ inverse agonism HDAC inhibition chemical biology tool compounds

Multi‑Target Activity Fingerprint (PDE5A, HDAC6, HDAC1) Distinguishes This Scaffold from Sulfonamide‑Only RORγ Probes

BindingDB entry BDBM50458480 (linked to CAS 923413‑05‑2) reports IC₅₀ values of 10 nM against PDE5A, 89 nM against HDAC6, 335 nM against HDAC1, and 1.11 μM against HDAC2, all determined with recombinant human enzymes in baculovirus‑infected Sf9 cell lysates [1][2]. In contrast, representative 2‑oxo‑1,2‑dihydrobenzo[cd]indole‑6‑sulfonamide RORγ probes such as XY011 (also known as E11 or 8k) exhibit single‑digit nanomolar RORγ inverse agonism (IC₅₀ 40–140 nM) with minimal annotation for PDE5 or HDAC activity [3]. The butanamide‑linked benzylsulfonyl compound therefore presents a distinct polypharmacology profile that may be exploited or must be controlled, depending on the experimental context.

PDE5A inhibition HDAC6 selectivity polypharmacology

Functional Group Reactivity Advantages Over Thioether and N‑Butyl Analogs

The benzylsulfonyl (SO₂) group in the target compound is oxidatively and metabolically more stable than the corresponding benzylthio (S) group present in analog CAS 923430‑96‑0 . The sulfone is resistant to thioether oxidation under ambient conditions and avoids the metabolic S‑oxidation liability that can generate variable mixtures of sulfoxide diastereomers in cell‑based assays [1]. Additionally, the N‑ethyl substituent results in 14‑Da lower molecular weight and reduced lipophilicity compared with the N‑butyl analog (CAS not assigned, reported on BenchChem as 4‑(benzylsulfonyl)‑N‑(1‑butyl‑2‑oxo‑1,2‑dihydrobenzo[cd]indol‑6‑yl)butanamide) , which may improve aqueous solubility.

sulfone stability chemical proteomics click chemistry compatibility

Best Research and Industrial Application Scenarios for 4-(Benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide


Polypharmacological Probe for Dissecting PDE5–HDAC6 Crosstalk in Oncology

With confirmed PDE5A IC₅₀ of 10 nM and HDAC6 IC₅₀ of 89 nM [1], this compound serves as a single‑agent tool to simultaneously interrogate cGMP signaling and tubulin acetylation pathways in tumor cell lines, provided appropriate selectivity controls are employed.

Negative Control for RORγ‑Dependent Th17 Differentiation Assays

Because the butanamide‑linked benzylsulfonyl scaffold is structurally related to, yet distinct from, the sulfonamide‑linked RORγ inverse agonists reported by Zhang et al. (2014) [2], the compound can be deployed as a matched‑pair negative control in Th17 polarization experiments to rule out scaffold‑driven artifacts.

Starting Point for Benzylsulfonamide‑Focused Medicinal Chemistry Optimization

The compound combines the benzylsulfonamide motif—validated as a privileged RORγ inverse agonist pharmacophore by co‑crystal structures [3]—with a flexible butanamide linker and a benzo[cd]indole core amenable to further substitution, offering a modular template for parallel SAR exploration.

Reference Standard for Analytical Method Development and Compound Library QC

As a structurally complex, nitrogen‑ and sulfur‑rich small molecule with well‑defined UV‑active chromophores and a characteristic isotopic pattern (M+2 peak from sulfur), the compound is suitable for use as a system suitability standard in LC‑MS and HPLC method qualification for screening library quality control.

Quote Request

Request a Quote for 4-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.